2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine
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Overview
Description
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a unique combination of an indole moiety and a pyrimidine ring, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the indole moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide .
- (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]acetamide .
Uniqueness
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine is unique due to its specific combination of an indole moiety and a pyrimidine ring, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-10-8-14(20-15(16)19-10)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-9,18H,6-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFJQFYGKBYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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